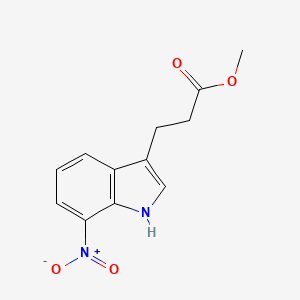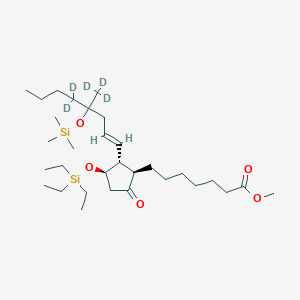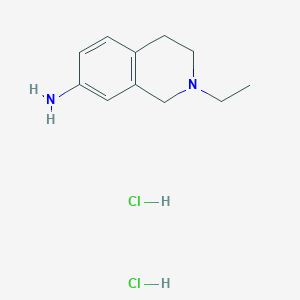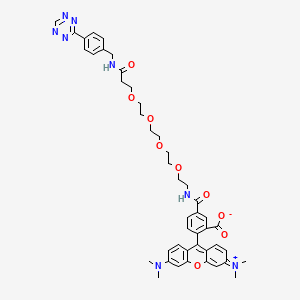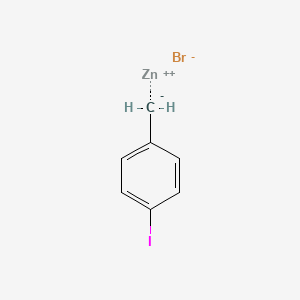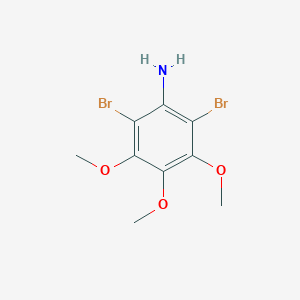
6'-Bromo-2',3'-difluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Bromo-2',3'-difluorophenacyl bromide is a halogenated aromatic compound known for its unique chemical properties and applications in scientific research. This compound features a bromine atom and two fluorine atoms attached to a phenacyl structure, making it a valuable reagent in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6'-Bromo-2',3'-difluorophenacyl bromide typically involves the bromination of 2',3'-difluorophenacyl bromide. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6'-Bromo-2',3'-difluorophenacyl bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce the corresponding bromo-fluoro-phenyl alcohols.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted phenacyl derivatives.
Wissenschaftliche Forschungsanwendungen
6'-Bromo-2',3'-difluorophenacyl bromide finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism by which 6'-Bromo-2',3'-difluorophenacyl bromide exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific biological system under study.
Vergleich Mit ähnlichen Verbindungen
6'-Bromo-2',3'-difluorophenacyl bromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,3-Difluorophenacyl bromide: Lacks the bromine atom, resulting in different reactivity and properties.
6'-Bromo-2',3'-dichlorophenacyl bromide: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior.
6'-Bromo-2',3'-difluorophenylacetic acid: Features a carboxylic acid group, altering its chemical and biological properties.
These comparisons help in understanding the distinct advantages and applications of this compound in various fields.
Eigenschaften
Molekularformel |
C8H4Br2F2O |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
2-bromo-1-(6-bromo-2,3-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 |
InChI-Schlüssel |
YULYCBADXZZKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
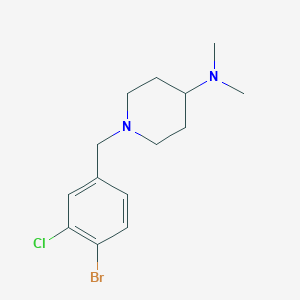


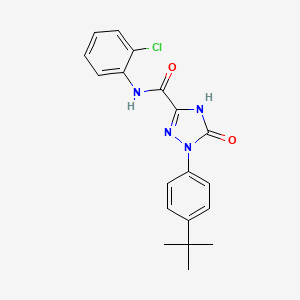
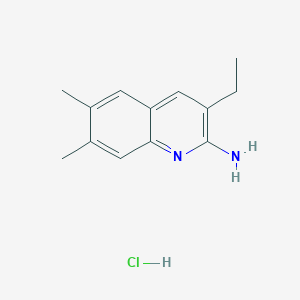
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)
